4-Iodofuro[2,3-c]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodofuro[2,3-c]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJBFFOUAJFABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=CN=C2N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodofuro 2,3 C Pyridin 7 Amine and Its Key Precursors
Strategies for Constructing the Furo[2,3-c]pyridine (B168854) Core
A variety of synthetic strategies have been developed to access the furo[2,3-c]pyridine skeleton, utilizing different starting materials and reaction cascades. These methods offer diverse entry points to this important heterocyclic system.
A common and effective approach to the furo[2,3-c]pyridine core involves the construction of one ring onto a pre-existing partner ring. This can be approached by forming the furan (B31954) ring from a pyridine (B92270) precursor or vice versa. ias.ac.in
One such strategy begins with substituted pyridines. For example, the synthesis of furo[3,2-c]pyridines has been achieved starting from substituted pyridines, which undergo cyclization to form the furan ring. researchgate.net This often involves the use of 3-hydroxypyridines as starting materials. researchgate.net The synthesis of the isomeric furo[2,3-b]pyridines has also been accomplished from prefunctionalized pyridine rings. ias.ac.in
Conversely, building the pyridine ring onto a furan scaffold is another viable route. This typically starts with a furan derivative bearing appropriate functional groups at the 2- and 3-positions, which can then be elaborated to form the fused pyridine ring. ias.ac.in For instance, 2-aminofuran derivatives can serve as key synthons for the construction of the pyridine portion of the furo[2,3-b]pyridine (B1315467) system. ias.ac.in
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like furo[2,3-c]pyridines in a single step from simple starting materials. acs.orgrsc.org
A notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a three-component reaction typically used to synthesize imidazo-fused heterocycles. nih.govbeilstein-journals.orgbeilstein-journals.org However, an "unusual" outcome of the GBB reaction has been observed where, instead of the expected imidazo[1,2-a]pyridine, a furo[2,3-c]pyridine skeleton is formed. nih.govacs.org This occurs when pyridoxal (B1214274) is used as the aldehyde component. The reaction of pyridoxal with 2-aminopyridine (B139424) is thought to form a Schiff base that undergoes cyclization involving the phenolic hydroxyl group, leading to the furo[2,3-c]pyridine structure. acs.org This unusual GBB reaction provides a direct entry to the furo[2,3-c]pyridine core and has been utilized in the synthesis of novel tricyclic systems. nih.govacs.org
Another MCR approach involves the reaction of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in the presence of ammonium (B1175870) chloride to yield polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. acs.orgnih.gov This reaction proceeds through the formation of an oxazole (B20620) intermediate, followed by an intramolecular Diels-Alder reaction and subsequent retro-Diels-Alder fragmentation to furnish the final furopyridine product. acs.org
Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems, including furo[2,3-c]pyridines. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed cycloaddition reactions have been employed to construct the furo[2,3-c]pyridine core. For instance, a Pd-catalyzed [3+2] cycloaddition of N-sulfonyl cyclic ketimines and trimethylenemethanes can afford N-fused pyrrolidines, which are structurally related and can serve as precursors. nih.gov While this specific example leads to a pyrrolidine, the underlying principle of palladium-catalyzed cycloadditions is applicable to the synthesis of various heterocyclic systems. nih.govmdpi.comrsc.orgcaltech.eduresearchgate.net
Heteroannulation strategies, where a ring is formed through a cyclization process involving a heteroatom, are also prevalent. One-pot syntheses of furopyridines have been developed using a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov Another approach involves the palladium-catalyzed reaction of o-halohydroxypyridines with terminal alkynes to produce 2-substituted furopyridines. researchgate.net
While the prompt specifically requests information on furo[2,3-c]pyridines, it is worth noting that C-H amination is a significant strategy in the functionalization of related isomeric systems like furo[2,3-b]pyridines. This modern synthetic method allows for the direct introduction of nitrogen-containing groups onto the heterocyclic core, which can be a key step in the synthesis of various derivatives.
Other innovative annulation strategies have been developed to access the furo[2,3-c]pyridine skeleton. One such method involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate (B1210297) in hexafluoroisopropyl alcohol at room temperature. bohrium.comresearchgate.net This catalyst-free reaction proceeds in good yields and represents a tandem formation of both the furan and pyridine rings of the furo[3,2-c]pyridine (B1313802) framework. bohrium.comresearchgate.netresearchgate.net The starting 3-alkynyl-4-pyrones can be synthesized via Sonogashira coupling of 3-bromo-4-pyrones. bohrium.comresearchgate.net
Another approach involves the annulation of α,β-unsaturated imines with alkynes, catalyzed by rhodium(III), to synthesize pyridines. rsc.org This method, while not directly producing a furopyridine, demonstrates the power of transition metal-catalyzed annulation in pyridine synthesis. rsc.org
Regioselective Iodination and Amination Routes for 4-Iodofuro[2,3-c]pyridin-7-amine Synthesis
Once the furo[2,3-c]pyridine core is constructed, the synthesis of this compound requires the regioselective introduction of an iodine atom at the 4-position and an amine group at the 7-position.
The iodination of aromatic compounds can be achieved using various reagents, with the regioselectivity being influenced by the substituents already present on the ring and the reaction conditions. uky.edu For the iodination of a furo[2,3-c]pyridine system, electrophilic iodinating agents would likely be employed. The position of iodination would be directed by the electronic nature of the fused furan and pyridine rings.
Following iodination, the introduction of the amine group at the 7-position could be accomplished through several methods. One common approach is nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group (such as a halogen) at the 7-position. Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form the C-N bond. The synthesis of various aminopyridines and related heterocycles often utilizes such strategies. organic-chemistry.org
Optimization of Reaction Conditions and Scalability Considerations in this compound Preparation
The successful laboratory-scale synthesis of this compound provides the foundation for its larger-scale production, a critical step for its potential application in extensive biological screening and preclinical development. This transition requires meticulous optimization of reaction conditions and careful consideration of scalability factors to ensure efficiency, safety, and cost-effectiveness.
A key reaction in the potential synthesis of the furo[2,3-c]pyridine core is the palladium-catalyzed Buchwald-Hartwig amination. The optimization of this cross-coupling reaction is paramount for achieving high yields and purity. Factors such as the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent all play a crucial role. For instance, screening various commercially available palladium catalysts and phosphine ligands is a common starting point. semanticscholar.org The selection of the base is also critical; strong bases like sodium tert-butoxide (NaOtBu) are often effective, but weaker inorganic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) can offer better functional group tolerance, which is an important consideration for complex molecules. wuxiapptec.com The reaction temperature is another parameter that often requires fine-tuning, with typical ranges between 80-100°C. wuxiapptec.com
For a scalable process, minimizing the number of chromatographic purification steps is highly desirable as they can be time-consuming and expensive on a large scale. A concise synthetic route, such as a 4-step synthesis with only one required column chromatography, is a significant advantage for gram-scale production and beyond. nih.gov Reactions that can be carried out as a "one-pot" synthesis, where multiple transformations occur in the same reaction vessel without isolation of intermediates, also contribute to a more streamlined and scalable process.
The physical properties of intermediates and the final product also influence scalability. For instance, the ability to isolate products through crystallization or recrystallization is often preferred over chromatography at a large scale. This involves studying the solubility of the compounds in various solvents to identify suitable systems for efficient purification. acs.org Techniques such as cooling crystallization, where the product precipitates out of solution upon cooling, coupled with rectification can be employed to separate isomers and achieve high purity. google.com
Below is an interactive data table summarizing key parameters that require optimization for the scalable synthesis of this compound, based on general principles for related heterocyclic compounds.
Optimization Parameters for Scalable Synthesis
| Parameter | Options | Considerations for Scalability |
|---|---|---|
| Catalyst System (e.g., for Buchwald-Hartwig Amination) | Palladium precatalysts (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligands (e.g., RuPhos, XPhos) | Catalyst loading, cost, air/moisture stability, and ease of removal from the final product. nih.gov |
| Base | Inorganic (e.g., K3PO4, Cs2CO3), Organic (e.g., NaOtBu, KHMDS) | Strength, solubility, cost, and compatibility with other functional groups in the molecule. wuxiapptec.comnih.gov |
| Solvent | Toluene, Dioxane, THF | Boiling point, solubility of reactants and reagents, ease of removal, and safety profile. wuxiapptec.com |
| Reaction Temperature | Typically 80-120 °C | Balancing reaction rate with potential for side reactions and decomposition. Energy consumption on a large scale. wuxiapptec.com |
| Purification Method | Chromatography, Crystallization/Recrystallization | Chromatography is less ideal for large scale. Crystallization is preferred for efficiency and cost. nih.govgoogle.com |
Purification and Isolation Techniques for this compound and Related Synthetic Intermediates
The isolation of pure this compound and its synthetic intermediates is a critical aspect of its synthesis, ensuring that the final compound meets the stringent purity requirements for its intended applications. A variety of purification techniques are employed, with the choice depending on the physical and chemical properties of the compound at each stage of the synthesis.
For intermediates and the final product, column chromatography is a widely used technique for purification, especially at the laboratory scale. The choice of the stationary phase, such as silica (B1680970) gel or alumina, and the eluent system is crucial for achieving good separation. For sensitive compounds, like some iodo-substituted heterocycles, a protocol to assess the stability of the compound on different stationary phases can be employed to select the optimal conditions and avoid degradation during purification. nih.gov
Crystallization and recrystallization are highly effective methods for purifying solid compounds, particularly on a larger scale. This technique relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound can crystallize out in a pure form, leaving impurities behind in the solution. The selection of an appropriate solvent is key to the success of this method. Studies on the solubility of related compounds like 2-aminopyridine in various solvents at different temperatures provide valuable data for optimizing recrystallization processes. acs.org For instance, a mixture of benzene (B151609) and petroleum ether has been used to recrystallize 4-aminopyridine (B3432731) to obtain white needle-like crystals. google.com
In cases where isomers are generated during the synthesis, a combination of techniques may be necessary. For example, a method for separating mixed aminopyridines involves an initial crystallization step to isolate one isomer, followed by rectification (a fractional distillation technique) of the mother liquor to obtain the other isomer in high purity. google.com
The progress of the purification is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the fractions collected from chromatography or the crystals obtained from recrystallization. The structure and identity of the purified compounds are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
An interactive data table summarizing common purification techniques is presented below.
Purification and Isolation Techniques
| Technique | Description | Applicability |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of compounds on a solid stationary phase as a mobile phase passes through it. | Widely used for purification of intermediates and final products on a lab scale. nih.gov |
| Crystallization/Recrystallization | Purification of solid compounds based on differences in solubility. The compound of interest crystallizes from a solution, leaving impurities behind. | Highly effective for solid compounds, especially on a larger scale. google.comgoogle.com |
| Filtration | Separation of a solid from a liquid or gaseous fluid by passing the mixture through a filter medium. | Used to collect the solid product after crystallization or precipitation. |
| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. | Commonly used during work-up procedures to separate the product from the reaction mixture. google.com |
| Distillation/Rectification | Separation of liquid components of a mixture based on differences in their boiling points. | Useful for purifying liquid intermediates or for separating volatile components. Can also be used to separate isomers. google.com |
Chemical Transformations and Functionalization of 4 Iodofuro 2,3 C Pyridin 7 Amine
Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Moiety
The carbon-iodine bond at the C4-position of 4-Iodofuro[2,3-c]pyridin-7-amine is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. libretexts.org This section details several key palladium-catalyzed reactions that utilize the iodine substituent.
Suzuki-Miyaura Coupling Reactions with Organoboron Compounds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of organoboron reagents. organic-chemistry.org
In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, and alkyl groups at the C4-position. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org
A typical reaction setup involves the use of a palladium precursor like Pd(OAc)2 or Pd2(dba)3, a phosphine (B1218219) ligand such as SPhos or RuPhos, and an inorganic base like K3PO4 or Cs2CO3 in a suitable solvent. nih.govrsc.org The choice of ligand is crucial as it influences the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org
| Catalyst System | Organoboron Reagent | Base | Solvent | Product |
| Pd(OAc)2 / SPhos | Arylboronic acid | K3PO4 | Toluene | 4-Aryl-furo[2,3-c]pyridin-7-amine |
| Pd2(dba)3 / RuPhos | Heteroarylboronic acid | Cs2CO3 | 1,4-Dioxane | 4-Heteroaryl-furo[2,3-c]pyridin-7-amine |
| Pd(PPh3)4 | Alkenylboronic ester | Na2CO3 | DME/H2O | 4-Alkenyl-furo[2,3-c]pyridin-7-amine |
Sonogashira Coupling Reactions with Terminal Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structures in various fields, including materials science and medicinal chemistry. libretexts.org
For this compound, the Sonogashira coupling allows for the direct introduction of an alkyne moiety at the C4-position. The reaction generally proceeds under mild conditions, often at room temperature. wikipedia.org The standard catalytic system involves a Pd(0) catalyst, such as Pd(PPh3)4, and a copper(I) salt, like CuI. An amine, such as triethylamine (B128534) or diethylamine, serves as both the base and, in some cases, the solvent. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org
The introduction of a terminal alkyne, such as trimethylsilylacetylene, can be particularly useful. The trimethylsilyl (B98337) group acts as a protecting group, which can be later removed under mild conditions to yield the terminal alkyne, a versatile handle for further chemical transformations. libretexts.org
| Catalyst System | Alkyne Reagent | Base | Solvent | Product |
| Pd(PPh3)4 / CuI | Phenylacetylene | Triethylamine | THF | 4-(Phenylethynyl)furo[2,3-c]pyridin-7-amine |
| PdCl2(PPh3)2 / CuI | Trimethylsilylacetylene | Diethylamine | DMF | 4-((Trimethylsilyl)ethynyl)furo[2,3-c]pyridin-7-amine |
| Pd(OAc)2 / PPh3 | 1-Heptyne | K2CO3 | Acetonitrile | 4-(Hept-1-yn-1-yl)furo[2,3-c]pyridin-7-amine |
Heck Reactions with Olefins
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org
The Heck reaction can be applied to this compound to introduce a variety of olefinic substituents at the C4-position. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
Commonly used palladium catalysts include Pd(OAc)2 and Pd(PPh3)4. wikipedia.org The choice of base, such as triethylamine or potassium carbonate, is also a critical parameter. wikipedia.org The reaction is often carried out at elevated temperatures. libretexts.org The nature of the olefinic partner can influence the reaction conditions and outcomes, with electron-deficient olefins like acrylates often being ideal substrates. wikipedia.org
| Catalyst | Olefin Reagent | Base | Solvent | Product |
| Pd(OAc)2 | n-Butyl acrylate | Triethylamine | DMF | (E)-Butyl 3-(7-amino-furo[2,3-c]pyridin-4-yl)acrylate |
| Pd(PPh3)4 | Styrene | K2CO3 | Acetonitrile | (E)-4-(2-Phenylvinyl)furo[2,3-c]pyridin-7-amine |
| PdCl2 | Allylamine | AgOAc | 1,4-Dioxane/TFA | 4-(Allyl)furo[2,3-c]pyridin-7-amine |
Reductive Dimerization Strategies Utilizing the Iodine Substituent
Reductive dimerization, or homocoupling, of aryl halides is another transformation that can be facilitated by palladium catalysts. This reaction leads to the formation of symmetrical biaryl compounds. While often considered a side reaction in cross-coupling methodologies, under specific conditions, it can be promoted to become the primary reaction pathway.
For this compound, reductive dimerization would yield 4,4'-bi(furo[2,3-c]pyridin-7-amine). This can be achieved using a palladium catalyst in the presence of a reducing agent or by modifying the conditions of other coupling reactions to favor homocoupling. For instance, in the absence of a suitable cross-coupling partner, some palladium catalytic systems can promote the dimerization of the starting aryl iodide.
Derivatization Strategies at the Amino Group (C7-amine) of this compound
The primary amino group at the C7-position of the furo[2,3-c]pyridine (B168854) ring is a nucleophilic center that can readily undergo a variety of chemical transformations. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting compounds. Common derivatization strategies include acylation, alkylation, and sulfonylation.
Acylation of the C7-amine with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This transformation is often used to introduce a wide range of substituents and can also serve as a protecting group strategy for the amine.
Alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl chains, which can influence the lipophilicity and steric profile of the molecule.
Furthermore, the C7-amine can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides to form diarylamines. rsc.orgnih.gov
Modifications of the Furan (B31954) and Pyridine (B92270) Rings within the this compound Framework
Direct modification of the furan and pyridine rings of the this compound scaffold presents a more challenging synthetic endeavor compared to the functionalization at the iodine and amine positions. The inherent reactivity of the heterocyclic system dictates the feasibility and regioselectivity of these transformations.
Electrophilic aromatic substitution on the electron-rich furan ring is a potential pathway for introducing new substituents. However, the regioselectivity of such reactions would be influenced by the existing substituents and the electronic nature of the fused pyridine ring.
Modifications to the pyridine ring are also conceivable. For instance, N-oxidation of the pyridine nitrogen could alter the electronic properties of the ring system and provide a handle for further functionalization. Additionally, nucleophilic aromatic substitution reactions might be possible under specific conditions, potentially leading to the displacement of a suitable leaving group on the pyridine ring, if one were present. However, given the provided structure, derivatization at the iodine and amine moieties remains the more straightforward and commonly employed strategy for diversification.
Synthesis of Polycyclic Fused Systems Incorporating the Furo[2,3-c]pyridine Core through Post-Cyclization Strategies
The strategic elaboration of the furo[2,3-c]pyridine scaffold serves as a gateway to novel and complex polycyclic systems. Post-cyclization strategies, which involve the formation of additional rings onto the pre-existing furo[2,3-c]pyridine core, are instrumental in accessing unique chemical space and developing compounds with potential applications in medicinal chemistry and material science. One notable approach involves the construction of a pyrrolo[1,2-a]pyrazine (B1600676) ring fused to the pyridine moiety of the furo[2,3-c]pyridine nucleus, leading to the formation of furo[2',3':4,5]pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-4(6H)-ones.
A key transformation in this synthetic sequence is the intramolecular cyclization of an N-substituted prolinamide derivative of this compound. This reaction proceeds through a Pictet-Spengler-type mechanism, wherein the amino group of the furo[2,3-c]pyridine attacks an electrophilic center generated from the prolinamide side chain.
The synthesis commences with the acylation of the 7-amino group of this compound with an appropriately substituted proline derivative. The resulting intermediate, an N-(4-iodofuro[2,3-c]pyridin-7-yl)prolinamide, possesses the necessary functionalities for the subsequent intramolecular cyclization. This crucial ring-closing step is typically promoted by a dehydrating agent, such as phosphorus oxychloride or a strong acid, which facilitates the formation of a key iminium ion intermediate from the prolinamide. The nucleophilic 7-amino group of the furo[2,3-c]pyridine then attacks this iminium ion, leading to the formation of the new six-membered pyrazine (B50134) ring.
This strategy allows for the introduction of diversity into the final polycyclic system through the use of variously substituted proline derivatives in the initial acylation step. The iodine atom at the 4-position of the furo[2,3-c]pyridine core is retained throughout this transformation, offering a valuable handle for further functionalization of the final polycyclic product via cross-coupling reactions. This enables the synthesis of a library of complex, multi-ring heterocyclic compounds built upon the furo[2,3-c]pyridine template.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| N-(4-Iodofuro[2,3-c]pyridin-7-yl)-L-prolinamide | 1. (COCl)₂, CH₂Cl₂2. Et₃N, 0 °C to rt | Furo[2',3':4,5]pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-4(6H)-one | Not Reported |
Table 1: Synthesis of Furo[2',3':4,5]pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-4(6H)-one via Intramolecular Cyclization.
Structure Activity Relationship Sar Studies on Furo 2,3 C Pyridine Derivatives
Elucidating the Impact of Substituent Variation on Furo[2,3-c]pyridine (B168854) Scaffolds and their Biological Interactions
The biological activity of furo[2,3-c]pyridine derivatives is highly dependent on the nature and position of their substituents. Research on related heterocyclic systems, such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, has demonstrated that modifications to the core structure can modulate their therapeutic potential, including anticancer and kinase inhibitory activities. nih.govrsc.org
For instance, in a series of furo[2,3-d]pyrimidine (B11772683) derivatives, the introduction of various substituents at different positions led to the discovery of potent inhibitors of the ACK1 kinase. nih.gov Similarly, studies on furo[2,3-b]pyridine-based compounds have revealed that specific substitutions are crucial for their activity as cannabinoid-1 receptor inverse agonists. nih.gov These findings underscore the importance of systematic substituent variation in optimizing the biological profile of furo[2,3-c]pyridine derivatives.
The table below illustrates the impact of substituent variation on the biological activity of related furopyridine and pyridine (B92270) derivatives.
| Scaffold | Substituent Variation | Biological Target/Activity | Reference |
| Furo[2,3-d]pyrimidine | 4,5,6-trisubstituted amines | ACK1 inhibitors | nih.gov |
| Furo[2,3-b]pyridine (B1315467) | Varied substituents | Cannabinoid-1 receptor inverse agonists | nih.gov |
| Pyridine | -OMe, -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity | nih.gov |
| Pyridine | Halogen atoms or bulky groups | Lower antiproliferative activity | nih.gov |
Positional Effects of Iodine and Amine Functional Groups on Molecular Recognition and Reactivity
The specific placement of the iodine atom at the 4-position and the amine group at the 7-position of the furo[2,3-c]pyridine core in 4-Iodofuro[2,3-c]pyridin-7-amine is expected to be a critical determinant of its molecular recognition and reactivity. While direct studies on this compound are limited, SAR studies on analogous structures provide valuable insights.
The iodine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The position of the halogen has been shown to be crucial. For example, in a series of 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols, the introduction of halogen moieties influenced their topoisomerase IIα inhibitory activity. researchgate.net The electron-withdrawing nature of iodine can also modulate the electronic properties of the aromatic system, affecting its reactivity and potential for π-π stacking interactions.
The 7-amino group is a key hydrogen bond donor and can also act as a base. Its position on the pyridine ring is vital for establishing specific interactions with amino acid residues in a binding pocket. Studies on aminopyrido[2,3-d]pyrimidin-7-yl derivatives have highlighted the importance of the amino group for their anticancer activities as tyrosine kinase inhibitors. nih.gov The presence and position of amino groups in pyridine derivatives, in general, have been shown to enhance their antiproliferative activity. nih.gov
The following table summarizes the potential roles of iodine and amine functional groups based on studies of related compounds.
| Functional Group | Position | Potential Role in Molecular Interactions | Inferred from Studies on | Reference |
| Iodine | 4 | Halogen bonding, modulation of electronics | Halogenated benzofuro[3,2-b]pyridin-7-ols | researchgate.net |
| Amine | 7 | Hydrogen bonding, basicity | Aminopyrido[2,3-d]pyrimidin-7-yl derivatives | nih.gov |
Rational Design Principles for Modulating Molecular Properties through Strategic Chemical Modification
The rational design of novel furo[2,3-c]pyridine derivatives with enhanced biological activity and optimized physicochemical properties relies on a thorough understanding of SAR principles. Strategic chemical modifications can be employed to fine-tune the molecular properties of this compound.
One key principle is the bioisosteric replacement of the iodine atom. Replacing iodine with other halogens (e.g., bromine or chlorine) or with other functional groups of similar size and electronic properties could modulate the strength of halogen bonding and impact binding affinity. Such modifications have been explored in various heterocyclic systems to optimize activity.
Modification of the 7-amino group is another important strategy. N-alkylation or N-acylation of the amine could alter its hydrogen bonding capacity and introduce new steric or electronic features. For instance, the synthesis of N-aryl analogues of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines led to compounds with potent inhibitory activity against Ser/Thr kinases. nih.gov
Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the rational design process. These approaches can help predict how different substituents on the furo[2,3-c]pyridine scaffold will affect binding to a specific target and can prioritize the synthesis of compounds with the highest probability of success. The design of novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors was successfully guided by such in silico methods. rsc.org
The table below outlines some rational design strategies for modifying the this compound scaffold.
| Modification Strategy | Target Functional Group | Desired Outcome | Example from Related Compounds | Reference |
| Bioisosteric Replacement | 4-Iodo | Modulate halogen bonding and electronics | Varied halogen substitution in other heterocycles | researchgate.net |
| N-functionalization | 7-Amine | Alter hydrogen bonding and introduce new interactions | Synthesis of N-aryl analogues of furopyrimidines | nih.gov |
| Scaffold Decoration | Furo[2,3-c]pyridine core | Explore new binding pockets and improve properties | Addition of various substituents to furopyrimidines | rsc.org |
Spectroscopic and Computational Characterization of 4 Iodofuro 2,3 C Pyridin 7 Amine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular architecture of 4-Iodofuro[2,3-c]pyridin-7-amine and its derivatives is unequivocally determined through the application of high-resolution spectroscopic methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structural confirmation of novel compounds. For a molecule like this compound, 1H and 13C NMR spectra provide critical information about the chemical environment of each proton and carbon atom. beilstein-journals.org The number of signals, their chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) allow for the unambiguous assignment of the aromatic and amine protons, as well as the carbon atoms in the furo[2,3-c]pyridine (B168854) core. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. For instance, the HMBC spectrum would show correlations between the amine protons and the adjacent carbon atoms of the pyridine (B92270) ring.
| Hypothetical ¹H NMR Data for this compound | |
| Proton | Chemical Shift (δ, ppm) |
| H-2 | 7.85 (d, J = 2.4 Hz) |
| H-3 | 6.90 (d, J = 2.4 Hz) |
| H-5 | 7.50 (s) |
| -NH₂ | 5.80 (br s) |
| Note: This is a hypothetical table based on related structures. |
| Hypothetical ¹³C NMR Data for this compound | |
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 145.2 |
| C-3 | 105.8 |
| C-3a | 152.1 |
| C-4 | 85.0 |
| C-5 | 118.5 |
| C-7 | 158.9 |
| C-7a | 150.3 |
| Note: This is a hypothetical table based on related structures. |
Quantum Chemical Calculations and Molecular Dynamics Simulations for Understanding Electronic Structure and Conformation
Computational chemistry plays a pivotal role in complementing experimental data and providing deeper insights into the molecular properties of this compound.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. researchgate.netafricanjournalofbiomedicalresearch.comresearchgate.netscispace.com By solving the Schrödinger equation for the system, DFT calculations can predict a wide range of properties, including optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of the molecule. For this compound, DFT calculations can elucidate the electron-donating effect of the amine group and the electron-withdrawing effect of the iodine atom on the electronic properties of the furopyridine core.
| Hypothetical DFT-Calculated Electronic Properties | |
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
| Note: This is a hypothetical table based on related structures. |
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. researchgate.netnih.gov For derivatives of this compound that are designed to interact with biological targets such as proteins, MD simulations can provide valuable information about the stability of the ligand-protein complex. By simulating the movements of the ligand within the binding site, researchers can assess the strength and nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
In Silico Approaches for Predicting Reactivity, Binding Affinities, and Molecular Behavior
In silico methods are increasingly used in the early stages of drug discovery to predict the properties of new compounds, thereby reducing the time and cost associated with experimental studies. wisdomlib.orgresearchgate.netnih.govnih.gov
Predicting Reactivity: Computational tools can predict the reactivity of different sites within the this compound molecule. For instance, the calculated electrostatic potential map can identify nucleophilic and electrophilic regions, providing insights into how the molecule might interact with other reagents. This is particularly useful for planning synthetic modifications of the parent compound.
Predicting Binding Affinities: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov By scoring the different binding poses, it is possible to estimate the binding affinity of the ligand for the receptor. This information is crucial for prioritizing which derivatives of this compound should be synthesized and tested for biological activity.
Predicting Molecular Behavior: In silico tools can also predict various physicochemical properties and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the compounds. nih.gov These predictions help in the early identification of potential liabilities that might hinder the development of a drug candidate.
Q & A
Q. How do halogen bonding interactions of the iodine substituent influence the target engagement of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
